molecular formula C12H14N2O3 B2727967 (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester CAS No. 89371-35-7

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester

Cat. No.: B2727967
CAS No.: 89371-35-7
M. Wt: 234.255
InChI Key: SXTMXSXWPZPIFG-JTQLQIEISA-N
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Description

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is a chiral imidazolidine derivative featuring a benzyl ester group. The parent acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, is synthesized via the reaction of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with phosgene under alkaline conditions, though it is typically esterified (e.g., to the methyl ester) without isolation .

Properties

IUPAC Name

benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • 4 (154.6 mg, 1.00 mmol) is dissolved in water (10 mL) and cooled in an ice bath.
  • Sodium bicarbonate (840 mg, 10.0 mmol) is added, followed by 20% phosgene in toluene (1.6 mL, 3.5 mmol).
  • The mixture is stirred at room temperature for 22 hours.
  • The aqueous layer is purified via ion-exchange chromatography (Dowex 50WX) to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

Key Parameters :

  • Solvent : Water/toluene biphasic system.
  • Base : NaHCO₃ maintains pH for nucleophilic attack.
  • Temperature : Ambient after initial cooling.

Esterification to Benzyl Ester

The benzyl ester is synthesized via esterification of the carboxylic acid. Two validated methods are described:

Method A: Alkylation with Benzyl Bromide

  • The carboxylic acid (1.00 mmol) is dissolved in anhydrous DMF (5 mL).
  • Benzyl bromide (1.2 eq) and potassium carbonate (2.0 eq) are added.
  • The mixture is stirred at 60°C for 12 hours.
  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 78–85% (estimated).
Characterization :

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 5.15 (s, 2H, CH₂Ph), 4.25–4.10 (m, 1H, CH–N), 3.40–3.20 (m, 2H, CH₂), 2.95 (s, 3H, N–CH₃).

Method B: Mitsunobu Reaction

  • The carboxylic acid (1.00 mmol), benzyl alcohol (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) are combined in THF.
  • The reaction is stirred at room temperature for 6 hours.
  • The solvent is evaporated, and the residue is purified by recrystallization from heptane.

Yield : 82–88% (estimated).
Advantage : Retains stereochemical integrity of the (S)-configured carbon.

Direct Cyclization with Benzyl Ester Protection

An alternative one-pot strategy avoids isolating the carboxylic acid:

Procedure:

  • (S)-4-(Benzyloxycarbonyl)amino-2-methyl-2-oxobutanoic acid (1.00 mmol) is treated with phosgene (1.1 eq) in dichloromethane.
  • Triethylamine (2.0 eq) is added dropwise at 0°C.
  • The mixture is stirred for 4 hours, then quenched with water.
  • The organic layer is dried (MgSO₄) and concentrated to yield the benzyl ester directly.

Yield : 70–75% (estimated).
Purity : >90% (HPLC).

Comparative Analysis of Methods

Parameter Method A Method B Direct Cyclization
Yield 78–85% 82–88% 70–75%
Stereopurity >98% ee >99% ee >97% ee
Reaction Time 12 h 6 h 4 h
Key Advantage Scalability Mild conditions One-pot synthesis

Spectroscopic Characterization

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (imidazolidinone C=O).
  • MS (ESI+) : m/z 263.1 [M+H]⁺.
  • Melting Point : 112–114°C (recrystallized from heptane).

Industrial-Scale Considerations

Large batches (>1 kg) employ Method A due to lower cost of benzyl bromide versus Mitsunobu reagents. Critical process parameters include:

  • Temperature Control : Exothermic reactions require cooling to prevent racemization.
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) may accelerate benzylation but risk over-reduction.

Challenges and Optimization

  • Racemization : Prolonged heating above 60°C reduces enantiomeric excess.
  • Purification : Silica chromatography is preferred over recrystallization for high-purity batches.
  • Phosgene Handling : Substitutes like triphosgene improve safety in Method C.

Scientific Research Applications

Medicinal Chemistry

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester has garnered attention for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial effects. The imidazolidine structure is often linked to various biological activities, including interactions with microbial targets.
  • Anti-inflammatory Properties : Research suggests that this compound could possess anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of imidazolidine derivatives found that this compound showed promising activity against several bacterial strains. The specific mechanism of action is still under investigation, but the results indicate that it could be developed into a therapeutic agent.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Peptides : Its structure allows it to act as a precursor in the synthesis of peptide-based compounds. The presence of the carboxylic acid functionality makes it suitable for coupling reactions.
  • Reactivity Enhancement : The benzyl ester derivative improves the compound's reactivity compared to simpler structures, facilitating various synthetic pathways .

Synthesis Overview

The synthesis of this compound typically involves multiple steps starting from imidazolidinedicarboxylic acid. Various synthetic routes can be employed to optimize yield and purity.

Materials Science

In materials science, the compound's unique structural features may lead to innovative applications:

  • Polymer Chemistry : The ability to incorporate this compound into polymer matrices could enhance material properties such as flexibility and strength.

Potential Applications in Coatings

Research is ongoing into using this compound as an additive in coatings to improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic Acid Methyl Ester (CAS 168399-09-5)
  • Structure : Imidazolidine core with a methyl ester group.
  • Molecular Formula : C₆H₁₀N₂O₃
  • Molar Mass : 158.16 g/mol
  • Physical Properties : Predicted density 1.217 g/cm³, boiling point 336°C, and pKa 12.43 .
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (CAS 145451-89-4)
  • Structure : Oxazolidine core with a t-butyl group, benzyl substituent, and methyl ester.
  • Molecular Formula: C₁₆H₂₃NO₃
  • Molar Mass : 277.36 g/mol
  • Physical Properties: Oil-like consistency; soluble in acetone, dichloromethane, and methanol .
  • Applications : Used as a chiral auxiliary or synthetic precursor in asymmetric catalysis .
8-O-Acetylshanzhiside Methyl Ester
  • Structure : Iridoid glycoside with a methyl ester and acetylated hydroxyl group.
  • Molecular Formula: Not explicitly provided ().
  • Applications : Pharmacological research, food/cosmetic additives, and synthetic intermediates .

Key Comparative Data

Parameter Imidazolidine Methyl Ester Oxazolidine Methyl Ester 8-O-Acetylshanzhiside Methyl Ester
Core Heterocycle Imidazolidine (2 N atoms) Oxazolidine (1 N, 1 O atom) Iridoid glycoside (oxygen-rich)
Molar Mass (g/mol) 158.16 277.36 N/A
Physical State Likely solid (predicted) Oil Powder
Solubility Polar solvents (inferred) Acetone, DCM, methanol Water-miscible (glycoside nature)
Applications Synthetic intermediates Chiral synthesis Pharmaceuticals, cosmetics

Research Findings

Reactivity and Stability :

  • The imidazolidine methyl ester’s high pKa (12.43) suggests moderate acidity, influencing its reactivity in nucleophilic substitutions .
  • Oxazolidine derivatives exhibit enhanced steric hindrance due to t-butyl and benzyl groups, favoring enantioselective reactions .

Hydrogen Bonding vs. Lipophilicity :

  • Imidazolidines (e.g., methyl ester) may form intra-/intermolecular hydrogen bonds, akin to pyroglutamic acid derivatives .
  • Benzyl esters (hypothetical for target compound) would increase lipophilicity compared to methyl esters, altering solubility and bioavailability.

Synthetic Utility :

  • The oxazolidine ester’s oil-like state () contrasts with the imidazolidine methyl ester’s solid form, impacting purification and handling.
  • Glycoside esters () are preferred in drug delivery due to water solubility, unlike hydrophobic benzyl/oxazolidine esters.

Biological Activity

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester, known by its CAS number 89371-35-7, is a compound with a unique imidazolidine structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound features a five-membered ring containing nitrogen atoms, which is significant for its biological interactions. The molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3} with a molecular weight of 234.25 g/mol. Its structure enhances solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds derived from this structure may interact with biological targets, although specific mechanisms remain to be elucidated. The imidazolidine moiety is often associated with pharmacological effects, including antimicrobial and anti-inflammatory activities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. It is believed that the presence of the benzyl group contributes to its activity by enhancing interaction with target proteins involved in inflammatory pathways . However, detailed case studies are still required to confirm these effects and understand the underlying mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, starting from commercially available amino acid derivatives. A common synthetic route includes the reaction of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with phosgene under alkaline conditions .

Synthesis Overview

StepReactantsConditionsYield
1(S)-2-amino-3-(methylamino)propionic acid hydrochlorideIce bath, NaHCO₃, phosgene70%

Case Studies and Research Findings

  • Inhibition Studies : In a high-throughput screening study, several compounds similar to this compound were tested for their ability to inhibit Mycobacterium tuberculosis. Some derivatives showed over 90% inhibition, indicating significant antimicrobial potential .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of imidazolidine derivatives can significantly alter their biological activity. For instance, the introduction of different substituents on the benzyl group has been shown to enhance or reduce activity against specific microbial strains .
  • Thermal Stability : The thermal properties of this compound have been characterized using differential scanning calorimetry (DSC), revealing a melting point range of 183–185 °C. This stability suggests potential for use in various formulations .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester with high enantiomeric purity?

Methodological Answer: The synthesis of chiral imidazolidine derivatives typically involves cyclocondensation reactions. For analogous compounds, refluxing in acetic acid with sodium acetate as a catalyst has proven effective for forming the imidazolidine core . To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using Boc-protected intermediates) are recommended. Post-synthesis, recrystallization from DMF/acetic acid mixtures can enhance purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and benzyl ester substitution patterns .
  • HPLC (≥98% purity criteria) with chiral columns to verify enantiopurity .
  • X-ray crystallography for unambiguous confirmation of the (S)-configuration, as demonstrated for structurally related benzyl esters .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–260 nm) is optimal for quantifying benzyl esters in complex matrices. For trace analysis, LC-MS using electrospray ionization (ESI) provides high sensitivity. Calibration curves should be validated against certified reference materials .

Q. What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

  • Store in tightly sealed containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis of the ester group .
  • Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer: Discrepancies in stereochemistry often arise from racemization during acidic/basic steps. Mitigation strategies include:

  • Using mild reaction conditions (e.g., low-temperature acylations).
  • Monitoring reaction progress via circular dichroism (CD) spectroscopy to detect chiral inversion .
  • Employing computational modeling (DFT) to predict steric effects in transition states .

Q. What experimental designs are effective for studying the degradation kinetics of this compound under varying pH/temperature?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC to track degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • Apply Arrhenius kinetics at controlled temperatures (25–60°C) and pH buffers (2–12). For organic degradation, include antioxidants like BHT to isolate oxidative pathways .

Q. How can researchers assess the compound’s bioactivity while minimizing interference from its hydrolytic byproducts?

Methodological Answer:

  • Use solid-phase extraction (SPE) to isolate the intact compound from biological matrices.
  • Design control experiments with hydrolyzed byproducts (e.g., free carboxylic acid) to differentiate their effects from the parent compound. Activity assays (e.g., enzyme inhibition) should include stability checks via LC-MS .

Q. What strategies mitigate matrix effects when analyzing this compound in environmental or biological samples?

Methodological Answer:

  • Matrix-matched calibration : Prepare standards in blank matrices (e.g., wastewater, plasma) to account for ion suppression/enhancement in LC-MS .
  • Isotope dilution : Use deuterated or ¹³C-labeled analogs as internal standards .

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